Indapamide hemihydrate is a thiazide-like diuretic primarily used in the treatment of hypertension and edema associated with heart failure. It is classified as a sulfonamide derivative and has gained attention due to its efficacy in lowering blood pressure and its favorable side effect profile compared to traditional thiazide diuretics. Indapamide is often administered in combination with other antihypertensive agents to enhance therapeutic outcomes.
Indapamide was first synthesized in the 1970s and is marketed under various brand names, including Coversyl Plus, which combines it with Perindopril arginine for enhanced blood pressure control. It belongs to the class of medications known as diuretics, specifically thiazide-like diuretics, which promote the excretion of sodium and water from the body, ultimately leading to reduced blood volume and lower blood pressure.
The synthesis of indapamide involves several steps, typically starting from N-amido-2-methyl indoline hydrochloride. The following outlines a common method for synthesizing indapamide hemihydrate:
This method has demonstrated improved safety and reduced environmental impact compared to traditional synthesis methods.
Indapamide hemihydrate has the molecular formula and features a complex structure that includes a sulfonamide group. The structure can be represented as follows:
The molecular weight of indapamide hemihydrate is approximately 365.83 g/mol.
Indapamide undergoes various chemical reactions, primarily related to its interaction with biological systems. Its mechanism of action involves inhibition of sodium reabsorption in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water.
The primary mechanism of action for indapamide hemihydrate involves:
These properties are crucial for formulation development in pharmaceutical applications.
Indapamide hemihydrate is primarily used for:
Indapamide was first patented in 1968 by the French pharmaceutical company Servier, with clinical approval granted in 1977. This development occurred during a period of intensive research into cardiovascular agents that could effectively manage hypertension with reduced metabolic complications compared to conventional diuretics. Chemically designated as 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide hemihydrate, the compound represented a structural departure from traditional thiazide diuretics [1] [9].
Pharmacologically, indapamide hemihydrate is classified as a thiazide-like diuretic due to its primary mechanism of action at the renal distal convoluted tubule, where it inhibits the Na⁺-Cl⁻ cotransporter (NCC). This classification distinguishes it from classical thiazides (e.g., hydrochlorothiazide) despite its similar therapeutic effects. The molecular structure incorporates a unique methylindoline moiety that confers enhanced lipid solubility, facilitating extensive tissue penetration and additional vasodilatory properties beyond its diuretic action [3] [6].
Table 1: Key Milestones in Indapamide Hemihydrate Development
Year | Development Milestone | Significance |
---|---|---|
1968 | Initial patent filing | Establishment of intellectual property protection for indapamide compound |
1977 | First regulatory approval (France) | Introduction for hypertension management |
1980s | Hemihydrate formulation development | Improved stability and bioavailability profile |
2008 | HYVET study publication | Demonstrated mortality reduction in elderly hypertensives |
2021 | WHO Essential Medicine Listing | Global recognition of therapeutic importance |
Clinical validation emerged from landmark studies including the Hypertension in the Very Elderly Trial (HYVET), which demonstrated significant reductions in fatal stroke, heart failure, and all-cause mortality in patients aged ≥80 years treated with indapamide-based regimens. This established indapamide hemihydrate as a first-line antihypertensive, particularly valuable for elderly populations and those with comorbidities [1] [7].
The hemihydrate form (C₁₆H₁₆ClN₃O₃S·½H₂O) crystallizes with water molecules occupying specific lattice positions within the molecular framework, creating a stable crystalline matrix. X-ray diffraction studies reveal that the water molecules form hydrogen bonds between the sulfamoyl group and the chlorobenzamide moiety, stabilizing the crystal structure and reducing hygroscopicity compared to the anhydrous form. This configuration maintains the active pharmaceutical ingredient in a thermodynamically favorable state, minimizing degradation pathways [2] [4].
The molecular architecture consists of two distinct functional domains:
Table 2: Physicochemical Comparison: Hemihydrate vs. Anhydrous Forms
Property | Indapamide Hemihydrate | Anhydrous Indapamide |
---|---|---|
Molecular Formula | C₁₆H₁₆ClN₃O₃S·½H₂O | C₁₆H₁₆ClN₃O₃S |
Molecular Weight | 374.84 g/mol | 365.83 g/mol |
Water Content | ~2.4% (w/w) | <0.5% (w/w) |
Crystalline Structure | Tetragonal system | Polymorphic forms |
Stability | Enhanced hygroscopic stability | Variable stability profiles |
Solubility | 0.17 g/L in water (20°C) | 0.16 g/L in water (20°C) |
The hemihydrate configuration demonstrates superior solid-state stability under accelerated storage conditions (40°C/75% RH), maintaining chemical potency beyond anhydrous forms. This stability profile directly translates to extended product shelf-life and reduced degradation product formation. Additionally, the defined crystalline structure provides consistent dissolution characteristics, ensuring predictable bioavailability across manufacturing batches [4] [6].
Polymorphic screening has identified the hemihydrate as the most thermodynamically stable form at room temperature, resisting conversion to other solvates or anhydrates under typical storage conditions. This stability advantage has established the hemihydrate as the preferred form in global pharmaceutical products, with regulatory specifications requiring strict control of crystalline form in finished dosage products [4] [5].
Indapamide hemihydrate has achieved widespread regulatory approval and therapeutic recognition since its introduction. The U.S. Food and Drug Administration (FDA) approved indapamide-containing products through New Drug Applications (NDAs) and subsequent Abbreviated New Drug Applications (ANDAs) for generic versions. Similarly, the European Medicines Agency (EMA) maintains approval through centralized procedures with harmonized product characteristics across EU member states [1] [6].
Table 3: Global Regulatory Status Overview
Region | Regulatory Authority | Approval Status | Therapeutic Indications |
---|---|---|---|
United States | FDA | Approved (NDA/ANDA) | Hypertension, edema in CHF |
European Union | EMA | Centralized approval | Essential hypertension |
United Kingdom | MHRA | POM (Prescription Only) | Hypertension |
International | WHO | Essential Medicine | Hypertension, heart failure |
The World Health Organization added indapamide to its Model List of Essential Medicines in 2021 (22nd edition), specifically recognizing its importance in managing essential hypertension and heart failure. This designation signifies that indapamide hemihydrate satisfies priority healthcare needs based on efficacy, safety evidence, and comparative cost-effectiveness. The Essential Medicines listing specifically references the hemihydrate formulation in pharmaceutical products due to its established stability and bioavailability profile [1] [9].
The Essential Medicines designation has profound implications for global healthcare, guiding national formulary inclusions and procurement policies in over 130 countries. This status reflects indapamide hemihydrate's role in reducing cardiovascular morbidity and mortality, particularly demonstrated in elderly populations through the HYVET trial. The combination product with perindopril (an ACE inhibitor) has received complementary recognition due to demonstrated benefits in stroke reduction and overall cardiovascular risk management [1] [9].
Table 4: Standardized Compound Nomenclature
Nomenclature System | Designation |
---|---|
IUPAC Name | 4-Chloro-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzamide hemihydrate |
Chemical Abstracts Service (CAS) Registry | 26807-65-8 (anhydrous base) |
PubChem CID | 23725081 (hemihydrate) |
DrugBank Accession | DB00808 (base compound) |
European Pharmacopoeia Name | Indapamidi hemihydricus |
Common Synonyms | Indapamide hemihydrate; Indapamidum hemihydricum |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7